molecular formula C16H13NO B3284361 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile CAS No. 78370-66-8

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile

Cat. No. B3284361
CAS RN: 78370-66-8
M. Wt: 235.28 g/mol
InChI Key: NKKIXDDJZBFHJA-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile, also known as HIB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to reduce oxidative stress and inflammation, which are both implicated in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to increase the activity of certain enzymes that are involved in the detoxification of harmful substances.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile in lab experiments is its relatively low toxicity. This compound has been found to have a low toxicity profile in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile. One area of research is the development of this compound analogs that may have improved properties for specific applications. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Scientific Research Applications

4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress-induced damage. Additionally, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

properties

IUPAC Name

4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-10-11-5-7-12(8-6-11)16-14-4-2-1-3-13(14)9-15(16)18/h1-8,15-16,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIXDDJZBFHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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